5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a central pyrimidin-4(3H)-one scaffold substituted at position 2 with a [(pyridin-4-yl)methyl]amino group and at position 5 with an amino group. Its structure combines aromatic pyridine and pyrimidine moieties, which may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.
Properties
CAS No. |
77961-56-9 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-amino-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-1-3-12-4-2-7/h1-4,6H,5,11H2,(H2,13,14,15,16) |
InChI Key |
BLYORHXETXXOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 4-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminomethylpyridine displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-cancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
(a) 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (CAS 72410-49-2)
- Structure: Replaces the [(pyridin-4-yl)methyl]amino group with a dimethylamino moiety.
- Molecular Formula : C₆H₁₀N₄O (MW: 154.17 g/mol) .
- This compound is simpler synthetically but may exhibit lower solubility in polar solvents compared to the pyridinylmethyl-substituted analog.
(b) 2-(Methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one (CAS 55361-63-2)
Substituent Variations at Position 5
(a) 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 54030-56-7)
- Structure : Contains a methyl group at position 3 and a methylthio group at position 2.
- Molecular Formula : C₆H₉N₃OS (MW: 171.22 g/mol) .
- Key Differences: The 6-amino group (vs. 5-amino) alters hydrogen-bonding geometry.
(b) 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)
- Structure: Features dual amino groups at positions 5 and 5.
- Molecular Formula : C₆H₁₀N₄OS (MW: 186.23 g/mol) .
(a) 2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one
Comparative Data Table
| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | [(Pyridin-4-yl)methyl]amino | Amino | ~235* | Balanced solubility/binding |
| 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | Dimethylamino | Amino | 154.17 | Low solubility, simple synthesis |
| 2-(Methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one | Methylthio | None | 219.26 | High lipophilicity |
| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Methylthio | Amino (position 6) | 171.22 | Steric hindrance at position 3 |
*Estimated based on structural analogs.
Research Findings and Implications
- Bioactivity: Pyridinylmethyl-substituted analogs like the target compound are hypothesized to exhibit enhanced kinase inhibition compared to alkylamino or methylthio derivatives due to aromatic interactions .
- Synthetic Accessibility: Microwave-assisted synthesis (e.g., as in ) is a viable route for pyrimidinone derivatives, though the target compound’s pyridinyl group may require protective strategies to avoid side reactions.
- Solubility vs. Permeability: The amino group at position 5 improves water solubility, while the pyridinylmethyl group balances lipophilicity, making the compound a promising candidate for oral bioavailability studies .
Biological Activity
The compound 5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one has been the subject of various studies investigating its biological activity. While specific data on this exact compound is limited, research on structurally similar pyrimidine derivatives provides insight into its potential biological effects.
Enzyme Inhibition
This compound has shown promise as a potential enzyme inhibitor, particularly in the context of kinase inhibition. Pyrimidine-based compounds are known to interact with the ATP-binding sites of various kinases, leading to their inhibition. The presence of the pyridine ring and the amino groups in this molecule suggests it may have similar binding capabilities.
Cyclin-Dependent Kinase (CDK) Inhibition
Studies on related pyrimidine derivatives have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . While specific data for this compound is not available, its structural similarity to known CDK inhibitors suggests it may possess similar activity.
Potential Therapeutic Applications
Based on the biological activity of similar compounds, this compound may have potential applications in various therapeutic areas:
Anti-cancer Activity
The compound's potential CDK inhibitory properties suggest it could have anti-cancer effects. CDK inhibitors have shown promise in cancer therapy, particularly in treating certain types of breast cancer .
Anti-inflammatory Effects
Some pyrimidine derivatives have demonstrated anti-inflammatory properties. While specific studies on this compound are lacking, its structural features suggest it may possess similar activity.
Neurodegenerative Disease
Certain pyrimidine-based compounds have shown neuroprotective effects. The presence of the pyridine ring in this molecule may contribute to potential activity in this area, although further research is needed to confirm this hypothesis .
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its structural features:
- The pyrimidine core is essential for interaction with various biological targets.
- The amino group at position 5 may contribute to hydrogen bonding with target proteins.
- The pyridine ring could enhance the compound's ability to form π-π interactions with aromatic amino acid residues in target proteins.
Future Research Directions
To fully elucidate the biological activity of this compound, several areas of research should be pursued:
- In vitro enzyme inhibition assays against a panel of kinases, particularly CDKs.
- Cell-based assays to evaluate anti-proliferative and anti-inflammatory effects.
- Structure-activity relationship studies to optimize the compound's potency and selectivity.
- In vivo studies to assess pharmacokinetics and potential therapeutic effects in animal models of cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
